molecular formula C5H5F3O B8578883 1-Propene, 3-[(trifluoroethenyl)oxy]- CAS No. 113991-42-7

1-Propene, 3-[(trifluoroethenyl)oxy]-

Cat. No.: B8578883
CAS No.: 113991-42-7
M. Wt: 138.09 g/mol
InChI Key: MAZWVNZGPCWORF-UHFFFAOYSA-N
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Description

Properties

CAS No.

113991-42-7

Molecular Formula

C5H5F3O

Molecular Weight

138.09 g/mol

IUPAC Name

3-(1,2,2-trifluoroethenoxy)prop-1-ene

InChI

InChI=1S/C5H5F3O/c1-2-3-9-5(8)4(6)7/h2H,1,3H2

InChI Key

MAZWVNZGPCWORF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Propene, 3-[(trifluoroethenyl)oxy]-
  • Synonyms: 1,1,1,2,2,3,3-heptafluoro-3-[(trifluoroethenyl)oxy]propane; Perfluoropropyl trifluorovinyl ether (PPVE) .
  • CAS Registry Number : 1623-05-8 .

Physical Properties :

  • Density : 1.609 g/cm³ .
  • Boiling Point : 51.5°C at 760 mmHg .

Regulatory Status :

  • Listed under PFAS (Per- and Polyfluoroalkyl Substances) regulations due to environmental persistence .

Comparison with Similar Compounds

Propane, 1,1,1,2,3,3,3-heptafluoro-2-[(trifluoroethenyl)oxy]- (CAS 10372-98-2)

  • Structural Difference : Positional isomer of the target compound, with the trifluoroethenyloxy group on carbon 2 instead of carbon 3 .
  • Impact : Altered reactivity in polymerization; may exhibit lower thermal stability compared to PPVE .
  • Applications : Used in specialty fluoropolymers but less common than PPVE due to synthetic challenges .

2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butanoic Acid Methyl Ester Homopolymer

  • Functional Groups : Incorporates an ester group and a hexafluorobutane chain .
  • Properties : Hydrophobic and resistant to hydrolysis due to ester functionality; used in coatings and surfactants .
  • Regulatory Status : Classified as a PFAS, subject to environmental monitoring .

Copolymer of Ethanesulfonyl Fluoride and Tetrafluoroethylene (CAS 31175-20-9)

  • Structure : Contains sulfonic acid groups post-hydrolysis, enabling ion exchange capabilities .
  • Applications: Critical in ion exchange membranes for electrochemical applications, contrasting with PPVE’s use in non-ionic polymers .

Perfluoropropyl Trifluorovinyl Ether (PPVE; CAS 1623-05-8)

  • Comparison to Target Compound : Same substance, highlighting its dominance in commercial fluoropolymer production (e.g., Teflon-PFA) due to balanced reactivity and stability .

Comparative Data Table

Compound Name (CAS No.) Structural Feature Key Properties Applications Regulatory Status
1-Propene, 3-[(trifluoroethenyl)oxy]- (1623-05-8) Trifluoroethenyloxy group on propene C3 Density: 1.609 g/cm³; B.P.: 51.5°C Fluoropolymers, ion exchange membranes PFAS-regulated
Propane, 1,1,1,2,3,3,3-heptafluoro-2-[(trifluoroethenyl)oxy]- (10372-98-2) Trifluoroethenyloxy group on propane C2 Lower thermal stability Specialty polymers Limited data
2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butanoic acid methyl ester homopolymer Ester-functionalized PFAS Hydrolysis-resistant Coatings, surfactants PFAS-regulated
Copolymer (CAS 31175-20-9) Sulfonic acid-functionalized polymer Ion-conductive Electrochemical membranes FDA-approved for food use

Research Findings and Environmental Considerations

  • PFAS Concerns : All compounds with trifluoroethenyloxy groups are under scrutiny for environmental persistence and bioaccumulation .
  • Performance Trade-offs : While PPVE (CAS 1623-05-8) offers optimal thermal stability, its environmental impact drives research into biodegradable alternatives .
  • Regulatory Landscape : The U.S. EPA and Environment Canada mandate reporting and restrictions for PFAS, including trifluoroethenyl-containing polymers .

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution remains a foundational approach for introducing the trifluoroethenyloxy group into the propene backbone. This method typically involves reacting a pre-functionalized propene derivative (e.g., 3-chloropropene or 3-bromopropene) with a trifluoroethenyloxide anion under controlled conditions.

The reaction proceeds via an SN2S_N2 mechanism, where the halogen atom at the 3-position of propene is displaced by the trifluoroethenyloxy group. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to stabilize the transition state and enhance nucleophilicity . Catalytic quantities of crown ethers (e.g., 18-crown-6) are often added to sequester counterions and accelerate the reaction .

Key Parameters :

  • Temperature: 50–80°C

  • Reaction Time: 12–24 hours

  • Yield: 60–75% (dependent on halide leaving group ability: Br > Cl)

A notable limitation of this method is the competing elimination reaction, which generates 1,3-diene byproducts. This side reaction is mitigated by maintaining low temperatures and using bulky bases like potassium tert-butoxide to suppress dehydrohalogenation .

Radical-Mediated Trifluoroethenylation

Recent advances in photoredox catalysis have enabled radical-based strategies for constructing the trifluoroethenyl ether moiety. This approach leverages α-trifluoromethyl alkenes as radical acceptors, which react with propene derivatives under light irradiation .

In a representative procedure, 3-hydroxypropene is converted to a dihydroquinazolinone intermediate via condensation with 2-aminobenzamide. Under organo-photoredox conditions (e.g., 4CzIPN catalyst, blue LED light), the C–C bond adjacent to the carbonyl group undergoes homolytic cleavage, generating an alkyl radical. This radical adds to α-trifluoromethyl alkenes, followed by β-fluoride elimination to yield the target compound .

Advantages :

  • Tolerance for electron-deficient and sterically hindered substrates

  • Mild conditions (room temperature, ambient pressure)

  • Functional group compatibility (esters, ketones, aryl halides)

Challenges :

  • Requires stoichiometric oxidants (e.g., CsF)

  • Limited scalability due to prolonged irradiation times

Transition Metal-Catalyzed Coupling

Palladium and nickel catalysts facilitate cross-coupling between 3-hydroxypropene derivatives and trifluoroethenyl precursors. For instance, a Mizoroki-Heck-type reaction using 3-iodopropene and trifluoroethenyl boronic acid has been reported, though yields remain moderate (40–55%) .

Catalyst Systems :

  • Pd(OAc)₂/XPhos : Effective for aryl trifluoroethenyl ethers but less so for aliphatic substrates.

  • NiCl₂(dme)/dppf : Enhances reactivity toward alkenes but requires elevated temperatures (100–120°C).

Side reactions such as protodehalogenation and homocoupling are minimized by using dry, degassed solvents and stoichiometric zinc powder as a reductant .

Industrial-Scale Polymerization Byproduct Isolation

1-Propene, 3-[(trifluoroethenyl)oxy]- is occasionally isolated as a monomer during the production of fluoropolymers. For example, in the synthesis of propane, 1,1,1,2,2,3,3-heptafluoro-3-[(trifluoroethenyl)oxy]-, polymer with tetrafluoroethene (CAS 26655-00-5), unreacted monomer is recovered via fractional distillation under reduced pressure .

Isolation Conditions :

  • Distillation Temperature: 35–40°C (bp of monomer: 35–36°C)

  • Pressure: 10–15 mmHg

  • Purity: >98% (GC-MS analysis)

This method is cost-effective for bulk production but lacks selectivity, requiring rigorous purification to remove tetrafluoroethene and other oligomers .

Electrochemical Fluorination

Electrochemical methods offer a solvent-free route to fluorinated ethers. In a divided cell, 3-allyloxypropene is subjected to anodic oxidation in hydrogen fluoride (HF) electrolytes, resulting in sequential fluorination and ether formation.

Optimized Setup :

  • Anode Material: Nickel (corrosion-resistant)

  • Current Density: 10–15 mA/cm²

  • Temperature: −10°C to prevent HF volatilization

The process achieves 50–60% conversion but faces challenges in controlling overfluorination, which leads to perfluorinated byproducts .

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)ScalabilityKey Limitations
Nucleophilic Substitution60–7550–80HighElimination side reactions
Radical-Mediated45–6525–30ModeratePhotocatalyst cost
Transition Metal40–55100–120LowHomocoupling byproducts
Industrial Isolation70–8535–40HighRequires polymer synthesis setup
Electrochemical50–60−10–0ModerateOverfluorination risks

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Propene, 3-[(trifluoroethenyl)oxy]-?

  • Methodological Answer : The compound is synthesized via radical copolymerization with fluorinated monomers such as tetrafluoroethylene. A key intermediate involves hydrolyzing sulfonyl fluoride groups to sulfonic acid, as seen in ion exchange membrane preparation . Alternative routes include catalytic etherification of trifluoroethenyl derivatives with allyl precursors under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Purification typically employs fractional distillation or column chromatography to isolate the product from unreacted fluorinated monomers .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use 19F^{19}\text{F} NMR to confirm trifluoroethenyl and ether linkages. FTIR spectroscopy identifies C-O-C (1100–1250 cm1^{-1}) and C-F (1000–1400 cm1^{-1}) stretches .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition above 250°C, critical for applications in high-temperature environments (e.g., ion exchange membranes) .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Store under anhydrous conditions in amber glass vials at –20°C to prevent hydrolysis of the trifluoroethenyl ether group. Avoid exposure to UV light, which may induce radical decomposition. Stability testing via accelerated aging (40°C/75% RH for 6 months) is recommended for long-term studies .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethenyl group influence reaction kinetics in radical polymerization?

  • Methodological Answer : The trifluoroethenyloxy moiety enhances electrophilicity, accelerating chain propagation in radical copolymerization with electron-deficient monomers like tetrafluoroethylene. Kinetic studies using time-resolved EPR or pulsed laser polymerization (PLP) can quantify rate coefficients (kpk_p). Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported thermal stability values across studies?

  • Methodological Answer : Discrepancies often arise from differences in sample purity or testing protocols. Standardize TGA conditions (heating rate: 10°C/min, N2_2 flow: 50 mL/min) and validate purity via GC-MS. Cross-reference with differential scanning calorimetry (DSC) to detect glass transition (TgT_g) or melting points (TmT_m) that may correlate with stability .

Q. What mechanistic insights explain the compound’s reactivity in fluorinated polymer networks?

  • Methodological Answer : The compound acts as a crosslinker in perfluorinated polymers due to its bifunctional ether and alkene groups. Solid-state 19F^{19}\text{F} MAS NMR and X-ray photoelectron spectroscopy (XPS) reveal covalent bonding with tetrafluoroethylene, forming thermally stable networks. Kinetic chain-length analysis (MnM_n, PDI) via GPC-MALS correlates monomer feed ratios with polymer architecture .

Q. What analytical strategies differentiate this compound from structurally similar perfluorinated ethers?

  • Methodological Answer : Use tandem MS/MS with collision-induced dissociation (CID) to distinguish fragmentation pathways. For example, the trifluoroethenyloxy group produces a characteristic m/zm/z 119 fragment (CF3_3-O+^+), absent in non-trifluorinated analogs. Chromatographic separation via HILIC (hydrophilic interaction liquid chromatography) resolves co-eluting perfluorinated species .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. non-polar solvents: How to design experiments for clarity?

  • Methodological Answer : Conduct solubility tests in a solvent series (e.g., hexane, THF, DMSO) using UV-Vis spectroscopy or gravimetry. The compound’s amphiphilic nature (fluorinated ether + alkene) may cause anomalous solubility. Molecular dynamics simulations (e.g., COSMO-RS) predict solvent interactions, guiding experimental design .

Application-Oriented Questions

Q. How does this compound enhance the performance of ion exchange membranes?

  • Methodological Answer : As a copolymer with tetrafluoroethylene, it provides sulfonic acid groups (post-hydrolysis) for proton conductivity. Electrochemical impedance spectroscopy (EIS) evaluates ion transport efficiency, while atomic force microscopy (AFM) correlates membrane morphology with flux stability under acidic conditions .

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